N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide
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Overview
Description
N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with a focus on its interactions with biological targets.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides and sulfonamides with comparable structural features. Examples include:
- N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamide
- 2-[4-chloro-2-(phenylcarbonyl)phenoxy]-N-phenylacetamide
Uniqueness
What sets N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its significance.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O5S/c1-15(2)27-33(30,31)22-13-17(9-12-21(22)32-3)24(29)26-20-11-10-18(25)14-19(20)23(28)16-7-5-4-6-8-16/h4-15,27H,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEZLSBTQWKNJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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